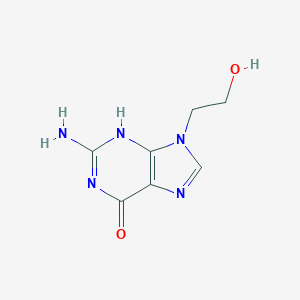

9-(2'-Hydroxyethyl)guanine

Overview

Description

9-(2'-Hydroxyethyl)guanine is a hypothetical or less-studied acyclic guanosine analog. This article focuses on structurally and functionally related compounds with available data, highlighting their antiviral properties, pharmacokinetics, and clinical relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 9-(2’-Hydroxyethyl)guanine involves the reaction of 2-N-acetylguanine with ethylene carbonate in dimethyl sulfoxide at elevated temperatures (approximately 403 K) in the presence of a trace amount of sodium hydroxide . This reaction yields both 9-substituted and 7-substituted derivatives, with the desired 9-(2’-Hydroxyethyl)guanine being isolated through subsequent purification steps .

Industrial Production Methods

Industrial production methods for 9-(2’-Hydroxyethyl)guanine often involve similar synthetic routes but are optimized for higher yields and purity. These methods may include the use of different starting materials or catalysts to reduce production costs and simplify processes . For example, using sulfuric acid as a catalyst in the reaction of guanine and N,N-dimethylacetamide can produce 9-(2’-Hydroxyethyl)guanine with high purity (more than 99.5%) and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

9-(2’-Hydroxyethyl)guanine undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

Reduction: Reduction reactions can convert the hydroxyethyl group to an ethyl group.

Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or tosylates under basic conditions.

Major Products Formed

Oxidation: Aldehyde or carboxylic acid derivatives.

Reduction: Ethyl-substituted guanine derivatives.

Substitution: Various functionalized guanine derivatives depending on the substituent introduced.

Scientific Research Applications

Pharmacological Applications

Antiviral Activity

9-(2'-Hydroxyethyl)guanine has been investigated for its antiviral properties, particularly against herpes viruses. Studies have shown that it is selectively phosphorylated by viral thymidine kinase, making it effective in treating infections caused by herpes simplex virus (HSV). This selectivity minimizes toxicity to normal cells, allowing for targeted therapy without significant side effects .

Drug Development

The compound plays a crucial role in the development of antiviral drugs. It is utilized in the formulation of drugs that target DNA viruses, providing a biochemical basis for selective inhibition of viral replication. Its effectiveness in preventing viral encephalitis in animal models underscores its potential therapeutic applications .

Toxicological Applications

Biomarker for DNA Damage

HEG serves as a biomarker for assessing exposure to ethylating agents and understanding the mechanisms of DNA damage. Research indicates that it forms adducts with DNA, which can be quantitatively analyzed to evaluate the extent of exposure to carcinogens such as N-nitrosamines. The presence of 7-(2-hydroxyethyl)guanine adducts in human tissues has been correlated with increased cancer risk, making it a valuable tool for epidemiological studies .

Toxicity Studies

In the context of drug safety evaluations, this compound is used in toxicity studies to assess the safety profiles of new pharmaceuticals. Its role in Abbreviated New Drug Application (ANDA) filings with the FDA highlights its importance in regulatory science, where it aids in determining acceptable impurity levels and potential toxic effects associated with drug formulations .

Research Findings

- The selective phosphorylation by viral enzymes suggests that HEG could lead to the development of more effective antiviral therapies with reduced side effects.

- The correlation between HEG adduct levels and cancer risk emphasizes the need for continuous monitoring of environmental and occupational exposures to ethylating agents.

- Regulatory frameworks are increasingly incorporating HEG profiling into drug safety assessments, highlighting its significance in modern pharmacology.

Biological Activity

9-(2'-Hydroxyethyl)guanine is a synthetic derivative of guanine, a fundamental component of nucleic acids. This compound has attracted significant attention in the fields of virology and oncology due to its potential therapeutic applications, particularly as an antiviral agent against herpesviruses and as a DNA adduct in the context of alkylating agent exposure. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound consists of a purine ring with a hydroxyethyl side chain at the nitrogen atom in position 9. This modification enhances solubility and may influence interactions with biological macromolecules. The compound's physical and chemical properties are critical for its biological activity, which can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 181.18 g/mol |

| Solubility | Soluble in water |

| Melting Point | 180-182 °C |

The primary mechanism of action for this compound is its role as a DNA adduct formed from exposure to alkylating agents. Research indicates that levels of this compound's adducts are significantly elevated in individuals exposed to certain environmental toxins or therapeutic agents. These adducts can interfere with DNA replication and transcription, leading to mutagenic effects.

Antiviral Activity

Numerous studies have demonstrated the antiviral properties of this compound against herpes simplex virus (HSV). In animal models, this compound has shown marked antiviral activity with low toxicity profiles. For instance, it has been effective in inhibiting the replication of various herpesviruses, providing a targeted approach to treating viral infections without significant harm to host cells .

Case Studies

- Herpes Simplex Virus Infection : In one study involving animal models, this compound exhibited significant antiviral effects against HSV-1 and HSV-2, demonstrating its potential as a therapeutic agent for herpes keratitis and systemic infections.

- DNA Adduct Formation : A study quantified the levels of 7-(2-hydroxyethyl)-guanine adducts in human DNA samples, revealing that these adducts were present at significantly higher levels in smokers compared to non-smokers. The findings suggested a correlation between exposure to alkylating agents and increased formation of these DNA lesions .

Synthesis

The synthesis of this compound typically involves modifying guanine or related purine derivatives. While specific synthetic routes may vary, they generally include careful control over parameters such as temperature, solvent choice, and reaction time to optimize yield and purity.

Applications in Drug Development

This compound is also utilized in the pharmaceutical industry for impurity profiling and quality control during drug development processes. It plays a role in the Abbreviated New Drug Application (ANDA) filing to the FDA and toxicity studies associated with drug formulations .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 9-(2'-Hydroxyethyl)guanine and ensuring its structural fidelity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, fluorinated analogs like 9-(4-fluoro-3-hydroxymethylbutyl)guanine (FHBG) are synthesized via nucleophilic displacement of a tosyl intermediate with fluoride ions under anhydrous conditions . For this compound, similar strategies using protected glycerol derivatives or hydroxyethyl precursors may be employed. Post-synthesis, structural validation requires nuclear magnetic resonance (NMR) for proton/carbon assignments and mass spectrometry (MS) for molecular weight confirmation. Purity (>95%) should be verified via HPLC with UV detection at 293 nm, as used for related guanine analogs .

Q. How can researchers optimize the solubility and stability of this compound in experimental settings?

- Methodological Answer : Solubility challenges are common due to the compound’s hydrophilic hydroxyethyl group and hydrophobic purine base. Lyophilization (freeze-drying) is recommended for long-term stability, but hygroscopic properties require storage in desiccated environments . For in vitro studies, dimethyl sulfoxide (DMSO) is a suitable solvent (>10 mg/mL solubility), as demonstrated for structurally similar compounds like Ara-G hydrate . Stability assays under varying pH (4–9) and temperature (4–37°C) should be conducted, with degradation monitored via HPLC-UV .

Q. What analytical techniques are critical for quantifying this compound in biological matrices?

- Methodological Answer : Reverse-phase HPLC coupled with UV detection (λ = 254–293 nm) is standard for quantifying guanine derivatives in RNA/DNA hydrolysates . For enhanced sensitivity in cellular uptake studies, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred. Internal standards (e.g., isotopically labeled 2′-deoxyguanosine ) improve accuracy. Sample preparation should include protein precipitation (acetonitrile/methanol) and solid-phase extraction to reduce matrix interference .

Advanced Research Questions

Q. How does this compound inhibit viral DNA polymerases, and what experimental models validate its selectivity?

- Methodological Answer : The compound acts as a chain terminator by competing with natural dGTP for incorporation into viral DNA. Enzymatic assays with purified herpes simplex virus (HSV) DNA polymerase and host polymerases (e.g., human DNA Pol α) are critical for selectivity profiling. For example, 9-(2-hydroxyethoxymethyl)guanine (acyclovir) triphosphate shows 50–100× higher affinity for HSV polymerase than human enzymes . Kinetic studies (e.g., and comparisons) and radiolabeled substrate competition assays (using -dGTP) further quantify inhibitory potency .

Q. What strategies can resolve contradictions in the antiviral efficacy of this compound across cell lines?

- Methodological Answer : Discrepancies often arise from variations in cellular kinase activity (e.g., thymidine kinase phosphorylation efficiency). To address this:

- Perform kinase activity assays using cell lysates and -ATP to measure phosphorylation rates .

- Use isogenic cell lines (e.g., HSV-1-tk-transfected vs. wild-type) to isolate kinase-dependent effects .

- Quantify intracellular triphosphate levels via LC-MS/MS to correlate metabolite accumulation with antiviral activity .

Q. How can this compound derivatives be adapted for in vivo imaging or targeted therapy?

- Methodological Answer : Radiolabeled analogs like -FHBG or -FHPG enable positron emission tomography (PET) imaging of HSV-1-tk reporter gene expression. Synthesis involves nucleophilic -fluorination of precursor tosylates, followed by HPLC purification (radiochemical purity >95%) . For targeted delivery, conjugation to nanoparticles (e.g., polyethylene glycol-coated liposomes) enhances bioavailability. In vivo efficacy is validated using murine models of herpes encephalitis, with viral load quantified via qPCR and tissue distribution analyzed by autoradiography .

Comparison with Similar Compounds

Structural Analogues and Antiviral Activity

The following table summarizes key acyclic guanosine analogs, their structural features, and antiviral profiles:

Key Findings :

- 9-(4-Hydroxybutyl)guanine and its enantiomers exhibit thymidine kinase-dependent antiviral activity. The (S)-enantiomer is less potent in vitro, while the (R)-form shows efficacy in murine HSV models .

- DHPG (ganciclovir) demonstrates superior activity against cytomegalovirus (CMV) compared to acyclovir (50% inhibitory dose: 7 μM vs. 95 μM) .

- Acyclovir remains the gold standard for HSV infections but requires higher doses for systemic efficacy than DHPG .

Pharmacokinetic and Metabolic Profiles

Mechanistic Insights :

Properties

IUPAC Name |

2-amino-9-(2-hydroxyethyl)-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O2/c8-7-10-5-4(6(14)11-7)9-3-12(5)1-2-13/h3,13H,1-2H2,(H3,8,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXOYFKBSRZDBBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1CCO)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177749 | |

| Record name | 9-(2'-Hydroxyethyl)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23169-33-7 | |

| Record name | 9-(2'-Hydroxyethyl)guanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023169337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-40668 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(2'-Hydroxyethyl)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(2-HYDROXYETHYL)GUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/913B0OP28B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.